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Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target

in oncology due to its role in regulating numerous cellular processes critical for cancer cell

proliferation and survival.[1] Inhibition of PRMT5 represents a promising strategy, leading to the

development of several small molecule inhibitors.[2] This guide provides a comparative

overview of the efficacy of GSK3326595, a first-generation PRMT5 inhibitor, against other

notable inhibitors in clinical development, supported by available experimental data.

Mechanism of Action: A Tale of Two Strategies
PRMT5 inhibitors can be broadly categorized into two main classes based on their mechanism

of action, which dictates their therapeutic window and target patient population.

First-Generation (MTAP-Independent) Inhibitors: These agents, including GSK3326595,

JNJ-64619178, and PRT811, directly bind to and inhibit PRMT5 activity in both normal and

cancerous cells, irrespective of their MTAP (methylthioadenosine phosphorylase) gene

status.[1] GSK3326595 is a selective and reversible inhibitor that binds to the substrate

recognition site of PRMT5, thereby blocking its methyltransferase activity.[3][4] This inhibition

can affect mRNA splicing and upregulate tumor suppressor functions.[5]

Second-Generation (MTA-Cooperative) Inhibitors: This newer class of inhibitors, such as

AMG 193 and MRTX1719, are designed to selectively target cancer cells with MTAP gene

deletion.[1] MTAP deletion, which occurs in approximately 10-15% of solid tumors, leads to

the accumulation of the metabolite methylthioadenosine (MTA).[6][7] These inhibitors exhibit

"MTA-cooperativity," meaning they preferentially bind to and inhibit the PRMT5-MTA
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complex, thus achieving synthetic lethality by selectively killing MTAP-deficient tumor cells

while sparing normal, MTAP-proficient cells.[1][7][8] This targeted approach is expected to

offer a wider therapeutic index and reduced toxicity compared to first-generation inhibitors.[7]

Clinical Efficacy: A Head-to-Head Comparison
The clinical development of PRMT5 inhibitors has yielded varied results across different tumor

types. While early trials have shown promise, the efficacy of these agents, particularly as

monotherapies, continues to be explored.

GSK3326595 demonstrated modest single-agent activity in early clinical trials. In the METEOR-

1 phase 1 study, confirmed partial responses (PRs) were observed in patients with adenoid

cystic carcinoma (ACC) and estrogen receptor (ER)-positive breast cancer.[9] In patients with

non-Hodgkin lymphoma (NHL), an overall response rate (ORR) of 10% was noted, including

two complete responses (CRs).[9] However, in a study focused on myeloid neoplasms,

GSK3326595 showed limited clinical activity.[10] The clinical development of GSK3326595 has

since been discontinued.

JNJ-64619178, another first-generation inhibitor, also showed preliminary antitumor activity,

particularly in ACC. In a phase 1 study, the ORR in patients with ACC was 11.5%, with a

median progression-free survival of 19.1 months.[11][12] The overall ORR across all tumor

types in the study was 5.6%.[11][12]

PF-06939999 demonstrated objective tumor responses in a phase 1 study in patients with

head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC).

[13][14][15]

PRT811, a brain-penetrant PRMT5 inhibitor, has shown encouraging signals in difficult-to-treat

cancers. In a phase 1 trial, two complete responses were observed in patients with IDH-mutant

high-grade glioma.[16][17] In patients with uveal melanoma harboring a splicing factor

mutation, a partial response was also noted.[16][17]

AMG 193, a second-generation MTA-cooperative inhibitor, has shown promising antitumor

activity in patients with MTAP-deleted solid tumors. In a phase 1 dose-escalation study, an

ORR of 21.4% was observed in efficacy-assessable patients treated at active and tolerable
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doses.[6][18] Responses were seen across eight different tumor types, including NSCLC,

pancreatic adenocarcinoma, and biliary tract cancer.[6][18]

MRTX1719, another MTA-cooperative inhibitor, has demonstrated potent and selective

inhibition of PRMT5 in MTAP-deleted cells in preclinical models, leading to tumor regression.

[19][20] Early clinical data suggests that MRTX1719 is a promising agent for patients with

CDKN2A/MTAP-deleted cancers.[21]

Quantitative Data Summary
The following tables summarize the efficacy and safety data from key clinical trials of

GSK3326595 and other PRMT5 inhibitors.

Table 1: Comparative Clinical Efficacy of PRMT5 Inhibitors
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Table 2: Comparative Safety Profile of PRMT5 Inhibitors (Common Treatment-Related Adverse

Events)

Inhibitor
Most Common Treatment-
Related Adverse Events
(Any Grade)

Common Grade ≥3
Treatment-Related Adverse
Events

GSK3326595
Fatigue, Anemia, Nausea,

Alopecia, Dysgeusia

Anemia, Thrombocytopenia,

Neutropenia, Fatigue

JNJ-64619178 Thrombocytopenia
Thrombocytopenia (Dose-

Limiting Toxicity)

PF-06939999
Anemia, Thrombocytopenia,

Dysgeusia, Nausea

Anemia, Thrombocytopenia,

Neutropenia

PRT811

Nausea, Vomiting, Fatigue,

Constipation,

Thrombocytopenia

Thrombocytopenia, Anemia,

Fatigue

AMG 193 Nausea, Fatigue, Vomiting

Nausea, Vomiting, Fatigue,

Hypersensitivity Reaction,

Hypokalemia

Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data.

Below are summaries of the protocols for key studies of GSK3326595 and a comparator, JNJ-

64619178.

METEOR-1 Trial (GSK3326595)
Study Design: A phase 1, first-in-human, open-label, multicenter study (NCT02783300) with

three parts: dose escalation (Part 1), dose expansion (Part 2), and combination with

pembrolizumab (Part 3).[22]

Patient Population: Adult patients with advanced metastatic solid tumors or non-Hodgkin

lymphoma who had relapsed/refractory disease or no standard of care.[9] Patients were

required to have adequate organ function and an ECOG performance status of 0 or 1.[9]
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Treatment: GSK3326595 was administered orally once or twice daily. The recommended

phase 2 dose (RP2D) was determined to be 400 mg once daily.

Objectives: The primary objectives of Part 1 were to determine the RP2D, assess safety, and

evaluate preliminary clinical activity.[22] Part 2 further evaluated clinical activity and safety in

disease-specific expansion cohorts.[9]

Assessments: Safety was assessed by monitoring adverse events. Efficacy was evaluated

by Overall Response Rate (ORR) and Duration of Response (DOR) based on RECIST v1.1

or relevant lymphoma criteria.[9] Pharmacokinetics and pharmacodynamics (target

engagement) were also assessed.

Phase 1 Trial of JNJ-64619178
Study Design: A phase 1, first-in-human, open-label, multicenter study (NCT03573310).[23]

Patient Population: Adult patients with treatment-refractory advanced solid tumors or non-

Hodgkin lymphomas with measurable disease.[12]

Treatment: JNJ-64619178 was administered orally on two different schedules: 14 days on, 7

days off (Schedule A) or continuously in a 21-day cycle (Schedule B).[12]

Objectives: The primary objective was to evaluate safety and identify the recommended

Phase 2 dose (RP2D).[23] Secondary objectives included assessing pharmacokinetics,

pharmacodynamics, and preliminary antitumor activity (ORR, clinical benefit rate, duration of

response).[12]

Assessments: Safety was evaluated through the assessment of dose-limiting toxicities and

adverse events.[12] Pharmacokinetics were analyzed, and target engagement was

measured by plasma symmetric dimethylarginine (sDMA).[12] Efficacy was assessed based

on RECIST v1.1.[12]

Visualizing the Science
Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz, illustrate key concepts related to PRMT5

inhibition.
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Synthetic lethality of PRMT5 inhibition in MTAP-deficient cancer cells.
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A simplified workflow for a Phase 1 dose-escalation and expansion clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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